molecular formula C10H12N4OS B1493735 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 2097962-57-5

6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No. B1493735
CAS RN: 2097962-57-5
M. Wt: 236.3 g/mol
InChI Key: OSNXFIOWGNHROD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one, also known as DMPP, is a heterocyclic compound with a unique structure that has been studied for its potential applications in various areas of research. DMPP is a versatile compound that has been used in a variety of fields such as organic synthesis, drug discovery, and biochemistry. DMPP has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antifungal effects. In addition, DMPP has been used in the synthesis of various drugs, including antibiotics and antifungals.

Mechanism of Action

The mechanism of action of 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one is not yet fully understood. However, it is believed that 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one can act as an antioxidant by scavenging free radicals, which can cause oxidative damage to cells. In addition, 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one has been shown to inhibit the production of pro-inflammatory cytokines, which can lead to inflammation. Finally, 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one has been shown to inhibit the growth of various fungi, suggesting that it may act as an antifungal agent.
Biochemical and Physiological Effects
6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one has been shown to have antioxidant and antifungal effects. 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one has also been shown to inhibit the growth of various fungi, suggesting that it may act as an antifungal agent.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one in laboratory experiments include its high purity and its ability to be synthesized in high yields. In addition, 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antifungal effects. The main limitation of using 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one in laboratory experiments is that its mechanism of action is not yet fully understood.

Future Directions

The potential applications of 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one are vast and there are many future directions that could be explored. These include further research into the mechanism of action of 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one, as well as exploring its potential applications in the fields of drug discovery and biochemistry. In addition, further research into the potential anti-inflammatory, antioxidant, and antifungal effects of 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one could be conducted. Finally, further research into the synthesis of 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one could also be conducted, in order to develop more efficient and cost-effective methods of synthesis.

Scientific Research Applications

6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one has been studied extensively for its potential applications in various areas of scientific research. 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one has been used in the synthesis of various drugs, including antibiotics and antifungals. In addition, 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one has been studied for its potential anti-inflammatory, antioxidant, and antifungal effects. 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one has also been studied for its potential applications in the field of biochemistry, where it has been used in the synthesis of various compounds.

properties

IUPAC Name

4-(2,5-dimethylpyrazol-3-yl)-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-6-4-8(14(2)13-6)7-5-9(15)12-10(11-7)16-3/h4-5H,1-3H3,(H,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNXFIOWGNHROD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=CC(=O)NC(=N2)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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